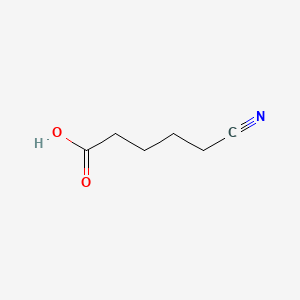

5-Cyanopentanoic acid

Cat. No. B3053268

Key on ui cas rn:

5264-33-5

M. Wt: 127.14 g/mol

InChI Key: SKUPALMUTWEAPI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06372939B1

Procedure details

A 100 cc stainless steel (Parr reactor) stirred batch autoclave was used for the hydrogenation of 5-cyanovaleric acid (5CVA) in the presence of 5% Ru/TiO2 catalyst. 10.0 g of 5CVA mixture (92.8% 5CVA, 3.1 % 3CVA, and 3.4% 4-cyanovaleric acid (4CVA)), 1.0 g of 1-methyl-2-pyrrolidinone (NMP, internal standard), 40.0 g of ammonium hydroxide solution, and 1.0 g of 5% Ru/TiO2 were added in the reactor cup. The reactor was then assembled by securing the cup to the head, pressure tested with 100 psig (0.69 MPa) of nitrogen, and purged with nitrogen, followed by hydrogen. The reactor was then pressurized to 250 psig (1.8 MPa) with hydrogen and heated up to the reaction temperature (110° C.), under constant stirring. The pressure in the reactor was then brought up to the desired level (900 psig (6.3 MPa)) and maintained at that level throughout the entire duration of the run (4 hr). During the course of the reaction, samples (0.2 cc) were withdrawn periodically from the reactor through a sample port, connected to a dip leg inside the reactor, and analyzed by Hewlett-Packard 6890 gas chromatograph after derivatizing the sample with a mixture of bis-trimethylsilyl trifluoro acetamide (BSTFA) and trimethylchlorosilane. The conversion of 5CVA and selectivities and yields of 6-aminocaproic acid (6ACA) and caprolactam (CL) as a function of reaction time have been presented in Table 1.

[Compound]

Name

stainless steel

Quantity

100 mL

Type

reactant

Reaction Step One

[Compound]

Name

Ru TiO2

Quantity

1 g

Type

reactant

Reaction Step Three

[Compound]

Name

Ru TiO2

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

Name

Name

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:2].[OH-].[NH4+]>CN1CCCC1=O>[C:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])#[N:2].[NH2:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:7]1(=[O:9])[NH:2][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCCCC(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[NH4+]

|

[Compound]

|

Name

|

Ru TiO2

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Four

[Compound]

|

Name

|

Ru TiO2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged with nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at that level throughout the entire duration of the run (4 hr)

|

|

Duration

|

4 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the course of the reaction, samples (0.2 cc)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were withdrawn periodically from the reactor through a sample port

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

with a mixture of bis-trimethylsilyl trifluoro acetamide (BSTFA) and trimethylchlorosilane

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(#N)CCCCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCCCC(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CCCCCN1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |